![molecular formula C20H26N2O5S B5119776 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of developmental biology and cancer research.
Mechanism of Action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide inhibits the activity of ALDH, which is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. ALDH is involved in the detoxification of reactive aldehydes, which can cause cellular damage and DNA damage. By inhibiting ALDH activity, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can cause an accumulation of reactive aldehydes, leading to cellular damage and apoptosis.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting ALDH activity and causing an accumulation of reactive aldehydes. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been shown to affect the differentiation of stem cells by inhibiting ALDH activity and promoting the accumulation of retinoic acid.
Advantages and Limitations for Lab Experiments
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to be effective in various studies and has been used in combination with other drugs to enhance their efficacy. However, there are also some limitations to using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in lab experiments. It can be toxic to cells at high concentrations and can cause off-target effects. Careful optimization of concentration and treatment duration is necessary to minimize these effects.
Future Directions
There are several future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in scientific research. One direction is to study the role of ALDH in various developmental processes, particularly in the context of stem cell differentiation. Another direction is to investigate the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in combination with other drugs to enhance their efficacy and reduce drug resistance. Additionally, further studies are needed to optimize the concentration and treatment duration of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide to minimize off-target effects and toxicity in cells.
Synthesis Methods
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can be synthesized using a multistep process, which involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)sulfonamide to form the final product, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide. The synthesis method has been well-established and has been used in various studies.
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been widely used in scientific research, particularly in the field of developmental biology. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in stem cell differentiation. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used to study the role of ALDH in various developmental processes, including limb development, neural crest development, and hematopoiesis.
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been used in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used in combination with other drugs to enhance their efficacy and reduce drug resistance.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-5-22(6-2)28(24,25)15-12-13-19(26-4)17(14-15)21-20(23)16-10-8-9-11-18(16)27-7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCONKBYBOMPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.